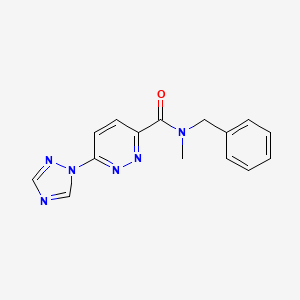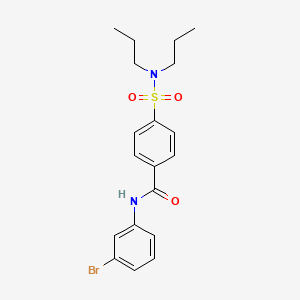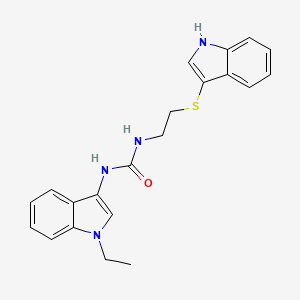
1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea” has a molecular formula of C21H22N4OS. It is a complex organic compound that contains indole groups, which are aromatic heterocyclic organic compounds. The indole group is a common structure in many natural substances, such as alkaloids .
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on developing efficient methods for synthesizing urea and thiourea derivatives, which includes compounds structurally related to "1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea". These methodologies offer advancements in synthetic chemistry, enabling the production of these compounds with improved yields and without the necessity for chromatographic purification (Yan, Lei, & Hu, 2014).
Crystal Structure and Biological Activity
The crystal structure analysis of related compounds has been conducted to understand their molecular geometry and potential biological activities. For example, studies have detailed the structural characteristics and explored the biological activity prospects of urea derivatives, hinting at their utility in medicinal chemistry (Saharin et al., 2008).
Photoluminescent Properties and Guest Exchange Mechanisms
Lanthanide-thiophene-2,5-dicarboxylate frameworks containing urea derivatives have been investigated for their photoluminescent properties and unique single-crystal-to-single-crystal guest exchange capabilities. These findings contribute to the development of materials with potential applications in sensing, imaging, and information storage (Zhan et al., 2012).
Antitumor Activities and Docking Study
The antitumor activity of specific urea derivatives has been assessed, including structural characterization and biological evaluations. These studies offer insights into the therapeutic potential of such compounds against various cancer types (Hu et al., 2018).
Catalytic and Sensor Applications
Urea and thiourea derivatives have been explored for their catalytic properties and sensor applications. Research demonstrates their effectiveness in various chemical reactions and their potential as sensitive materials for detecting environmental and biological analytes (Mohapatra et al., 2019).
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(1H-indol-3-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-2-25-14-18(15-7-4-6-10-19(15)25)24-21(26)22-11-12-27-20-13-23-17-9-5-3-8-16(17)20/h3-10,13-14,23H,2,11-12H2,1H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWGFOVOUSEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2678838.png)
![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)
![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)
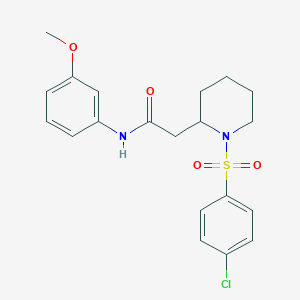
![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)
![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)
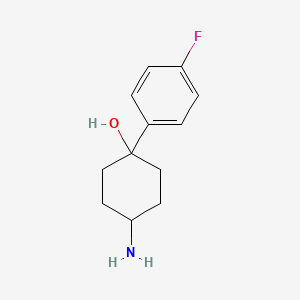
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2678851.png)
![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)
![2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2678853.png)
